ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The benzodioxole and thiophene moieties are then coupled through a series of amide bond formations and esterifications to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols or amides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
ETHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to aromatic pockets in proteins, while the thiophene ring could participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- Eutylone : A stimulant and empathogenic substance with a benzodioxole moiety .
- Benzodioxole Derivatives : Various derivatives used as COX inhibitors and cytotoxic agents .
Uniqueness
ETHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzodioxole moiety and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and materials science.
Properties
Molecular Formula |
C21H23NO6S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-2-25-21(24)19-14-6-4-3-5-7-17(14)29-20(19)22-18(23)11-26-13-8-9-15-16(10-13)28-12-27-15/h8-10H,2-7,11-12H2,1H3,(H,22,23) |
InChI Key |
HJUMRLCZDGIMBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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